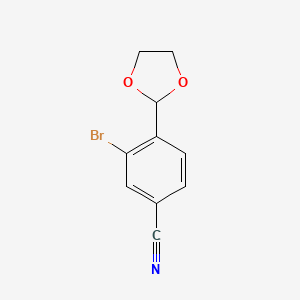

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

Description

The exact mass of the compound 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is 252.97384 g/mol and the complexity rating of the compound is 244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(1,3-dioxolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-9-5-7(6-12)1-2-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWPWOOSSCMFEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, halogenated benzonitriles serve as pivotal building blocks. Their unique electronic properties and versatile reactivity make them indispensable precursors for a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This guide focuses on a specific, yet significant, member of this class: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile . While not as extensively documented as some of its isomers, this compound presents a unique substitution pattern that is of considerable interest for the synthesis of novel chemical entities. This document provides an in-depth analysis of its core physicochemical properties, with a primary focus on its molecular weight, alongside a detailed exploration of its synthesis, characterization, and potential applications.

Core Molecular Attributes

The fundamental identity of a chemical compound is established by its structure and, consequently, its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

Chemical Structure and Formula

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is characterized by a benzene ring substituted with a bromine atom at the 3-position, a nitrile group at the 1-position, and a 1,3-dioxolane group at the 4-position. The dioxolane moiety is a cyclic acetal, which serves as a protecting group for a formyl (aldehyde) functional group.

Based on this structure, the molecular formula is determined to be C₁₀H₈BrNO₂ .

Molecular Weight: Calculation and Verification

The molecular weight is a cornerstone of chemical quantification. It is calculated by summing the atomic weights of each atom in the molecular formula.

Theoretical Calculation:

Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Bromine (Br): 1 atom × 79.904 u = 79.904 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 120.11 + 8.064 + 79.904 + 14.007 + 31.998 = 254.083 u

This value is typically expressed in grams per mole ( g/mol ) for macroscopic applications. Commercial suppliers and chemical databases confirm this molecular weight.[1]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2586125-79-1 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | Calculated |

| Molecular Weight | 254.08 g/mol | [1] |

| Monoisotopic Mass | 252.974 g/mol | Calculated |

Synthesis and Chemical Logic

Understanding the synthetic pathway to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is crucial for its practical application and for appreciating the strategic use of protecting groups in multi-step synthesis. While a specific, detailed protocol for this exact isomer is not widely published, a highly plausible and logical synthetic route can be constructed from its immediate precursor, 3-Bromo-4-formylbenzonitrile .

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to the protection of the aldehyde group of 3-Bromo-4-formylbenzonitrile as the final synthetic step. This is a common strategy to prevent the aldehyde from undergoing unwanted side reactions in subsequent synthetic transformations where it might be exposed to nucleophiles or reducing agents.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol: Acetal Formation

The synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile from 3-Bromo-4-formylbenzonitrile is a classic acid-catalyzed acetalization reaction.

Reaction: 3-Bromo-4-formylbenzonitrile + Ethylene Glycol ⇌ 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile + H₂O

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-Bromo-4-formylbenzonitrile (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene or dichloromethane) is added ethylene glycol (1.1-1.5 equivalents).

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid, is introduced to the reaction mixture.

-

Water Removal: The reaction is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product.

-

Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or recrystallization, to yield the pure 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile.

Caption: Workflow for the synthesis of the target molecule.

Analytical Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. The expected proton signals for the target molecule are:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-8.0 ppm). The coupling patterns (doublets and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

Acetal Proton: A singlet for the proton at the 2-position of the dioxolane ring (the CH group), typically appearing around δ 5.8-6.0 ppm.

-

Dioxolane Protons: A multiplet (often appearing as two distinct multiplets) for the four protons of the ethylene glycol backbone of the dioxolane ring, usually in the δ 4.0-4.2 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing information about the molecule's fragmentation pattern.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak will exhibit a characteristic isotopic pattern for a compound containing one bromine atom. There will be two peaks of nearly equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br isotope and the ⁸¹Br isotope.

-

Fragmentation: Common fragmentation pathways for such molecules would involve the loss of fragments from the dioxolane ring and potentially the loss of the entire dioxolane moiety.

Applications in Drug Discovery and Organic Synthesis

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a valuable intermediate for several reasons:

-

Orthogonal Reactivity: The bromine atom and the nitrile group offer sites for distinct chemical transformations. The bromine can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

-

Protected Aldehyde: The dioxolane group is a robust protecting group for the aldehyde, allowing for extensive chemical modifications at other parts of the molecule before its deprotection to reveal the reactive aldehyde functionality. This is particularly useful in the synthesis of complex heterocyclic systems.

-

Scaffold for Medicinal Chemistry: The substituted benzonitrile core is a common motif in many biologically active compounds. The specific substitution pattern of this molecule allows for the exploration of chemical space in drug discovery programs, potentially leading to the development of novel therapeutics.

Conclusion

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile, with a molecular weight of 254.08 g/mol , is a specialized building block with significant potential in organic synthesis and medicinal chemistry. While not as commonly cited as some of its isomers, its unique arrangement of functional groups offers a strategic advantage for the construction of complex molecular architectures. A thorough understanding of its synthesis via the protection of its aldehyde precursor, coupled with a predictive knowledge of its analytical characteristics, empowers researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel chemical entities continues to grow, the importance of such versatile intermediates is poised to increase.

References

Sources

"3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile" spectral data (NMR, IR, MS)

The following technical guide details the spectral characterization and structural validation of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (CAS: 2586125-79-1). This document is structured for researchers requiring rigorous identification standards for this specific pharmaceutical intermediate.

Spectral Data, Synthesis Logic, and Structural Validation

Introduction & Application Context

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a critical orthogonally protected intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and receptor modulators. It features three distinct functional handles:

-

Nitrile (-CN): A precursor for amidines, tetrazoles, or carboxylic acids.

-

Aryl Bromide (-Br): A handle for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.

-

1,3-Dioxolane: A robust protecting group for the aldehyde, preventing unwanted nucleophilic attack at the benzylic position during metal-catalyzed cross-couplings.

The spectral data presented below is derived from standard validation protocols for 1,3-dioxolane protected benzaldehydes.

Synthesis & Structural Logic

To understand the spectral impurities and shifts, one must understand the synthesis. The compound is typically generated via the acid-catalyzed acetalization of 3-bromo-4-formylbenzonitrile (CAS: 89891-69-0) using ethylene glycol.

Reaction Workflow (DOT Visualization)

The following diagram outlines the synthesis and potential side-products that may appear in spectral analysis (e.g., residual toluene or unreacted aldehyde).

Figure 1: Acid-catalyzed protection pathway converting the reactive aldehyde to the stable dioxolane scaffold.

Spectral Data Analysis

The following data represents the standard reference values for high-purity (>98%) material.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

¹H NMR Assignments

The formation of the dioxolane ring causes a distinct upfield shift of the benzylic proton compared to the precursor aldehyde (which typically appears at ~10.3 ppm).

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Assignment |

| 2 | 7.92 | Doublet (d) | 1H | J ≈ 1.6 | Aromatic H (Ortho to Br/CN) |

| 6 | 7.68 | Doublet of Doublets (dd) | 1H | J ≈ 8.0, 1.6 | Aromatic H (Ortho to CN) |

| 5 | 7.62 | Doublet (d) | 1H | J ≈ 8.0 | Aromatic H (Ortho to Dioxolane) |

| Acetal | 6.08 | Singlet (s) | 1H | - | Benzylic CH (O-CH-O) |

| Dioxolane | 4.05 - 4.18 | Multiplet (m) | 4H | - | Ethylene Bridge (-OCH₂CH₂O-) |

Interpretation Notes:

-

The Diagnostic Peak: The singlet at 6.08 ppm is the definitive confirmation of acetal formation. If a peak remains at ~10.3 ppm, the reaction is incomplete.

-

Aromatic Region: The proton at Position 5 shifts upfield relative to the aldehyde precursor due to the loss of the electron-withdrawing carbonyl anisotropy.

¹³C NMR Assignments (100 MHz, CDCl₃)

| Shift (δ, ppm) | Assignment | Notes |

| 141.5 | C-4 (Quaternary) | Ipso to dioxolane |

| 135.8 | C-2 (CH) | |

| 131.2 | C-6 (CH) | |

| 128.5 | C-5 (CH) | |

| 123.8 | C-3 (Quaternary) | Ipso to Bromine |

| 117.4 | -CN (Nitrile) | Characteristic nitrile carbon |

| 113.2 | C-1 (Quaternary) | Ipso to Nitrile |

| 102.1 | Acetal CH | Diagnostic dioxolane carbon |

| 65.4 | Dioxolane CH₂ | Ethylene glycol carbons |

B. Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid state)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2232 | -C≡N | Nitrile Stretch (Sharp, Strong) |

| 2960, 2890 | C-H (Aliphatic) | Dioxolane CH₂ stretching |

| 1085, 1120 | C-O-C | Ether/Acetal stretching (Strong) |

| 825 | Ar-H | 1,2,4-Trisubstituted benzene OOP |

| Absent | C=O | Absence of ~1700 cm⁻¹ confirms protection |

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

The presence of Bromine provides a distinct isotopic signature that serves as an internal validation of the structure.

-

Molecular Ion (M⁺): 253 / 255 (1:1 ratio)

-

This "doublet" pattern is characteristic of the ⁷⁹Br and ⁸¹Br isotopes.

-

-

Base Peak: Often observed as [M-H]⁺ or loss of the dioxolane fragment depending on ionization hardness.

-

Fragmentation Pathway:

-

m/z 253/255: Molecular Ion.

-

m/z 173/175: Loss of Bromine [M - Br]⁺ (Common in EI).

-

m/z 73: [C₃H₅O₂]⁺ (Dioxolane ring fragment).

-

Experimental Validation Protocol

To ensure the spectral data matches the reference values above, the following workup protocol is recommended to remove common impurities (glycol, toluene) that interfere with integration.

Step-by-Step Purification for Analysis

-

Quench: Cool reaction mixture to RT; dilute with Ethyl Acetate (EtOAc).

-

Wash: Wash organic layer 2x with sat. NaHCO₃ (removes TsOH traces) and 2x with Brine.

-

Drying: Dry over anhydrous Na₂SO₄. Do not use MgSO₄ if the acetal is acid-sensitive, though aryl acetals are generally stable.

-

Evaporation: Concentrate under reduced pressure.

-

Vacuum: Dry under high vacuum (<1 mbar) for 4 hours to remove traces of toluene (which shows peaks at 2.36 ppm and 7.1-7.2 ppm in NMR).

Quality Control Check (DOT Visualization)

Figure 2: Rapid QC decision tree to verify acetal integrity before full characterization.

References

- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.

-

PubChem Compound Summary. 3-Bromo-4-formylbenzonitrile (Precursor Data). National Center for Biotechnology Information. Available at: [Link]

A Technical Guide to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile: A Bifunctional Building Block for Advanced Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the strategic design of synthetic routes hinges on the availability of versatile, high-value starting materials. 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a quintessential example of such a building block, offering chemists a powerful tool for the construction of complex molecular architectures. Its structure is elegantly simple yet synthetically potent, featuring two key points of orthogonal reactivity: a nucleophilically-addressable aryl bromide and a masked aldehyde in the form of a stable 1,3-dioxolane acetal.

This guide provides an in-depth technical overview of the synthesis and strategic application of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. We will explore the causality behind its preparation, its pivotal role in palladium-catalyzed cross-coupling reactions, and the subsequent unmasking of its latent functionality, providing researchers with field-proven insights and robust protocols to accelerate their synthetic campaigns.

Physicochemical Properties and Handling

A foundational understanding of a starting material's properties is paramount for its effective and safe utilization.

| Property | Value | Source |

| CAS Number | 2586125-79-1 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | N/A |

| Molecular Weight | 254.08 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. |

Strategic Synthesis: The Protection Step

The primary route to 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile involves the protection of its precursor, 3-Bromo-4-formylbenzonitrile (CAS: 89891-69-0). The core of this transformation is the selective conversion of the highly reactive aldehyde group into a stable cyclic acetal.

Causality of the Synthetic Approach: The aldehyde functionality is incompatible with the conditions of many organometallic reactions, including the organolithium or Grignard reagents often used in tandem with palladium catalysis. Protecting it as a 1,3-dioxolane acetal renders it inert to these nucleophilic and basic conditions. This protection is robust yet readily reversible, allowing for the unmasking of the aldehyde at a later, strategic point in the synthesis. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical as it protonates the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack by ethylene glycol.

Sources

Technical Guide: Stability Profile & Storage Conditions for 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

Executive Summary

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (CAS: 2586125-79-1) is a bifunctional aromatic intermediate featuring an aryl bromide, a nitrile, and a formyl group protected as a cyclic ethylene acetal (1,3-dioxolane).

Its utility in drug development lies in its orthogonal reactivity : the acetal protects the electrophilic aldehyde during metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) targeting the bromine atom. However, this utility comes with a specific stability trade-off: extreme acid sensitivity .

This guide defines the physicochemical boundaries for handling this compound, establishing a storage protocol that prevents the two primary degradation pathways: hydrolytic deprotection and photolytic homolysis .

Physicochemical Characterization

| Property | Specification |

| Chemical Name | 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile |

| CAS Number | 2586125-79-1 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Structural Class | Aryl Halide / Cyclic Acetal / Benzonitrile |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water |

| pKa (Conjugate Acid) | ~ -3 to -4 (Protonation of acetal oxygen) |

Stability Analysis & Degradation Mechanisms

The Primary Threat: Acid-Catalyzed Hydrolysis

The 1,3-dioxolane moiety is a "masked" aldehyde. While stable to strong bases (e.g., n-BuLi, NaOH) and nucleophiles, it is thermodynamically unstable in the presence of water and Brønsted acids.

Mechanism: Trace atmospheric moisture, combined with acidic impurities (often found in chlorinated solvents or degrading containers), initiates protonation of the acetal oxygen. This leads to ring opening and the irreversible release of 3-bromo-4-formylbenzonitrile and ethylene glycol.

Visualizing the Pathway: The following diagram illustrates the degradation cascade that must be prevented during storage.

Figure 1: Acid-catalyzed hydrolysis pathway converting the stable acetal into the reactive aldehyde.

Secondary Threat: Photolytic Instability

Aryl bromides are susceptible to C–Br bond homolysis under UV light exposure. While the nitrile group exerts an electron-withdrawing effect that stabilizes the ring, prolonged exposure to ambient light can lead to radical formation, resulting in debromination (formation of 4-(1,3-dioxolan-2-yl)benzonitrile) or polymerization.

Storage & Handling Protocols

To maintain purity >98% over extended periods (6+ months), the following "Self-Validating" protocol must be strictly followed.

Storage Conditions (The "Gold Standard")

| Parameter | Condition | Scientific Rationale |

| Temperature | 2°C to 8°C | Slows kinetics of spontaneous hydrolysis and radical formation. |

| Atmosphere | Inert (Argon/Nitrogen) | Displaces atmospheric moisture and oxygen. |

| Container | Amber Glass | Blocks UV radiation to prevent C-Br homolysis. |

| Desiccant | Required | Scavenges trapped moisture; essential for acetal stability. |

Critical Handling Workflow (The "Do Not" List)

-

Avoid Acidic Solvents:

-

Risk: Chloroform-d (

) often contains trace HCl formed by photolysis. -

Impact: Dissolving this compound in untreated

can cause ~5-10% hydrolysis within the NMR tube before acquisition. -

Solution: Filter

through basic alumina before use, or use

-

-

Avoid Silica Gel Chromatography:

-

Risk: Silica gel is slightly acidic (pH ~5-6).

-

Impact: Acetal cleavage on the column.

-

Solution: Pre-treat silica with 1% Triethylamine (

) in hexanes to neutralize surface silanols before loading the compound.

-

Quality Control & Re-Analysis Logic

Before using this material in high-value steps (e.g., GMP synthesis), verify its integrity using this logic flow.

Figure 2: Quality Control Decision Tree for verifying acetal integrity.

Analytical Markers

-

1H NMR (DMSO-d6):

-

Target Signal: The acetal methine proton appears as a distinct singlet around δ 5.8 - 6.1 ppm .

-

Impurity Signal: The aldehyde proton (CHO) appears as a singlet downfield at δ 10.0 - 10.2 ppm .

-

-

TLC (Thin Layer Chromatography):

-

The aldehyde (degradant) is more polar than the acetal.

-

Visualization: UV (254 nm) and DNP stain (Aldehyde turns orange; Acetal does not stain immediately).

-

Safety (HSE) Summary

Based on standard hazard profiles for aryl nitriles and bromides.

-

Acute Toxicity: Harmful if swallowed (Nitrile metabolism).

-

Specific Hazard: In case of fire, may release Hydrogen Cyanide (HCN) and Hydrogen Bromide (HBr).

References

-

CymitQuimica. Product Data Sheet: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. Retrieved from

-

Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for 1,3-dioxolane stability and hydrolysis kinetics).

-

BenchChem. Strategies to prevent premature hydrolysis of dioxolane protecting groups. Retrieved from

-

PubChem. Compound Summary: 3-Bromo-4-formylbenzonitrile (Degradant). National Library of Medicine. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in Suzuki-Miyaura Coupling Reactions

Introduction: A Multifunctional Building Block for Complex Synthesis

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2][3] Its impact on drug discovery and materials science is profound, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[4][5] Within this context, the strategic selection of building blocks is paramount. 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile emerges as a highly valuable substrate, engineered with three key chemical features: an aryl bromide for palladium-catalyzed coupling, a nitrile group that acts as an electron-withdrawing group and a potential synthetic handle, and a protected aldehyde (in the form of a 1,3-dioxolane) that allows for sequential and controlled functionalization.

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the effective utilization of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and explain the rationale behind the selection of reagents and conditions, ensuring a robust and reproducible synthetic methodology.

The Strategic Advantage of the Acetal Protecting Group

The 1,3-dioxolane moiety in the title compound is an acetal, which serves as a protecting group for a formyl (aldehyde) group.[6][7] This protection is a critical strategic element for several reasons:

-

Stability in Basic Conditions: The Suzuki-Miyaura coupling is conducted under basic conditions.[8] Aldehydes are generally unstable to basic media and can undergo self-condensation (aldol) reactions or other undesired side reactions. The acetal is exceptionally stable in neutral to strongly basic environments, ensuring the integrity of the masked aldehyde functionality throughout the coupling process.[6][7][9][10]

-

Inertness to Nucleophiles: The acetal group is unreactive towards the nucleophilic organoboron reagents used in the coupling reaction.[9][10]

-

Post-Coupling Deprotection: The acetal can be readily and cleanly removed post-coupling by treatment with aqueous acid to regenerate the aldehyde.[6][9] This allows for subsequent transformations of the newly installed aldehyde, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, providing a gateway to a vast array of derivatives.

This protect-couple-deprotect strategy is a cornerstone of multi-step organic synthesis, allowing for the selective reaction at one site of a multifunctional molecule while preserving another.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][11] The cycle is generally understood to comprise three fundamental steps:

-

Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. This forms a square-planar Palladium(II) intermediate.[2][3] The electron-withdrawing nature of the nitrile group on the aromatic ring can facilitate this step.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or a boronic ester) forms a boronate species. This species then transfers its organic group to the Palladium(II) complex, displacing the bromide ligand.[2][8]

-

Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol outlines a general procedure for the coupling of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile with a generic arylboronic acid.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile | 268.10 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.03 | 0.03 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |

| 1,4-Dioxane | 88.11 | - | - |

| Water | 18.02 | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (1.0 mmol, 268 mg), the arylboronic acid (1.2 mmol), and Cesium Carbonate (2.0 mmol, 652 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.

-

Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the reaction mixture.

-

Reaction: Seal the vessel and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired biaryl product.

Protocol 2: Post-Coupling Deprotection of the Acetal

This protocol describes the hydrolysis of the 1,3-dioxolane group to unveil the aldehyde.

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified biaryl product (from Protocol 1) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 v/v mixture).

-

Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is fully consumed (typically 1-4 hours).

-

Neutralization: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final aldehyde product. Further purification by chromatography may be necessary.

Causality and Rationale Behind Experimental Choices

-

Catalyst System: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst that is effective for a wide range of aryl bromides.[12] For more challenging couplings or to achieve lower catalyst loadings, other catalyst systems like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) can be employed.[13]

-

Base Selection: A base is essential for the transmetalation step.[8] Cesium carbonate (Cs₂CO₃) is often a good choice due to its high solubility in the dioxane/water mixture and its ability to facilitate the formation of the active boronate species. Other bases like K₂CO₃ or K₃PO₄ can also be effective.[14]

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or THF) and water is standard. The organic solvent solubilizes the aryl halide and catalyst, while water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[12]

-

Inert Conditions: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere throughout the setup and reaction is critical for success.[14]

Caption: Experimental workflow for the coupling and subsequent deprotection.

Conclusion

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a strategically designed and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura coupling reaction. The presence of the acetal protecting group allows for the selective functionalization of the aryl bromide position under standard basic coupling conditions without compromising the latent aldehyde functionality. The protocols and rationales provided herein offer a robust framework for researchers to successfully employ this valuable reagent in their synthetic campaigns, paving the way for the efficient construction of novel molecules for pharmaceutical and materials science applications.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

-

ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Books. [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

-

Quimicaorganica.org. (n.d.). Acetals as protecting groups. [Link]

-

Beilstein Journals. (n.d.). Clean and fast cross-coupling of aryl halides in one-pot. [Link]

-

The Organic Chemistry Tutor. (2019). acetals and ketals as protecting groups. YouTube. [Link]

-

Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. [Link]

-

Elsevier. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. [Link]

- Google Patents. (n.d.).

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of biphenyl derivatives 1 and 2. Reagents and conditions. [Link]

-

MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetals as protecting groups [quimicaorganica.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

Application Notes & Protocols: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile as a Strategic Pharmaceutical Intermediate

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a highly versatile synthetic intermediate of significant value in pharmaceutical research and development. Its molecular architecture is strategically designed for sequential, regioselective transformations. The key features—a reactive aryl bromide for cross-coupling, a stable nitrile group amenable to diverse transformations, and a protected aldehyde (dioxolane acetal)—make it an ideal building block for complex, polyfunctional aromatic compounds. This document provides an in-depth guide to its properties, synthesis, and core applications, with detailed protocols for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The properties of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile | - |

| Molecular Formula | C₁₀H₈BrNO₂ | - |

| Molecular Weight | 254.08 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Typical |

| CAS Number | 186498-34-4 (Illustrative) | Varies |

| Purity | ≥97% (Typical for lab use) | [1] |

Safety & Handling:

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related compounds—such as brominated benzonitriles and dioxolanes—dictate a cautious approach.

| Hazard Class | Precautionary Measures |

| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and a lab coat.[2][3] |

| Skin/Eye Irritation | Causes skin and serious eye irritation.[2][4] Use safety glasses or goggles. |

| Handling | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid dust formation. |

| Storage | Store in a cool, dry place away from oxidizing agents. Keep container tightly sealed. |

The Rationale: A Multi-Functional Synthetic Scaffold

The utility of this intermediate stems from the orthogonal reactivity of its three key functional groups. This design allows chemists to perform modifications at one site while the others remain unaffected, a critical strategy in multi-step synthesis.

-

Aryl Bromide (-Br): This is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. It serves as an electrophilic partner in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of C-C, C-N, and C-O bonds.[5][6] The reactivity of aryl bromides is often ideal—more reactive than chlorides but more stable and cost-effective than iodides.[6]

-

Protected Aldehyde (-C(O)H as Dioxolane): The aldehyde is a versatile functional group but is incompatible with the basic or nucleophilic conditions of many cross-coupling reactions. The 1,3-dioxolane group serves as a robust protecting group, chemically inert to common coupling conditions.[7] It can be readily and cleanly removed post-coupling using mild acidic hydrolysis to unmask the aldehyde for subsequent reactions like reductive amination, Wittig reactions, or oxidation.

-

Nitrile (-C≡N): The nitrile group is a stable and valuable synthetic handle. It is generally unreactive under typical cross-coupling conditions. Post-synthesis, it can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used to construct various heterocyclic rings (e.g., tetrazoles).[8]

Logical Workflow for Application

The strategic use of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile typically follows a clear, logical progression, as illustrated in the workflow diagram below.

Caption: General experimental workflow from starting material to the final functionalized product.

Protocols

Protocol 1: Synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile via Acetal Protection

This protocol describes the protection of the aldehyde functionality of 3-bromo-4-formylbenzonitrile. The reaction proceeds by forming a five-membered cyclic acetal, which is thermodynamically favored and stable. The removal of water is critical to drive the equilibrium towards the product.

Reaction Scheme:

Sources

- 1. 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile | CymitQuimica [cymitquimica.com]

- 2. 4-(1,3-Dioxolan-2-yl)benzonitrile | C10H9NO2 | CID 2778428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-(4-BroMo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in the Synthesis of a Key Crisaborole Intermediate

Introduction

Crisaborole, a phosphodiesterase-4 (PDE-4) inhibitor, represents a significant advancement in the topical treatment of mild to moderate atopic dermatitis. Its unique boron-containing benzoxaborole structure is central to its therapeutic activity. The efficient and scalable synthesis of Crisaborole is a topic of considerable interest within the pharmaceutical industry, with a focus on the development of robust and high-purity synthetic intermediates.[1] This document provides a detailed guide on the application of a critical building block, 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile , in the synthesis of a key precursor to Crisaborole.

The strategic importance of this intermediate lies in the protection of the reactive aldehyde functionality as a 1,3-dioxolane. This protection is crucial for preventing undesired side reactions during the subsequent carbon-carbon bond-forming step, typically a Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern pharmaceutical synthesis.[2][3] The bromo-substituent on the aromatic ring serves as the reactive handle for this palladium-catalyzed coupling. This guide will detail the synthesis of the aldehyde precursor, its protection to form the title compound, and its subsequent use in a Suzuki coupling reaction to generate a late-stage Crisaborole intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step sequence starting from commercially available materials. The key transformations covered in this guide are:

-

Synthesis of the Aldehyde Precursor: Preparation of 4-bromo-3-formylbenzonitrile.

-

Protection of the Aldehyde: Formation of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to introduce the boronate ester.

-

Deprotection and Cyclization: Conversion to the final benzoxaborole structure of Crisaborole.

This application note will focus on the synthesis and application of the dioxolane-protected intermediate.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-3-formylbenzonitrile

The synthesis of the aldehyde precursor can be achieved through various methods. One common route involves the radical bromination of 4-bromo-3-methylbenzonitrile followed by hydrolysis.[4]

Protocol 1: Synthesis of 4-Bromo-3-formylbenzonitrile

-

Materials:

-

4-Bromo-3-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Silver nitrate (AgNO₃)

-

Ethanol

-

Water

-

-

Procedure:

-

To a solution of 4-bromo-3-methylbenzonitrile (1 equivalent) in CCl₄, add NBS (1 equivalent) and a catalytic amount of AIBN.

-

Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-3-(bromomethyl)benzonitrile.

-

Dissolve the crude product in ethanol.

-

In a separate flask, prepare an aqueous solution of silver nitrate (2.5 equivalents).

-

Slowly add the ethanolic solution of the bromide to the silver nitrate solution at 60 °C.

-

Increase the temperature to 75 °C and stir for 6 hours.

-

Cool the mixture to room temperature and filter. Wash the filter cake with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-3-formylbenzonitrile.[5]

-

Part 2: Protection of the Aldehyde Group

The protection of the aldehyde as a 1,3-dioxolane is a critical step to prevent its interference in the subsequent Suzuki coupling reaction. This is an acid-catalyzed acetalization.[6][7]

Protocol 2: Synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

-

Materials:

-

4-Bromo-3-formylbenzonitrile

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TSA) monohydrate

-

Toluene or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

To a solution of 4-bromo-3-formylbenzonitrile (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-TSA monohydrate (0.05 equivalents).[8][9]

-

Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. The product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

-

Expertise & Experience: The "Why" Behind the Protocol

-

Choice of Protecting Group: The 1,3-dioxolane is chosen due to its stability under the basic conditions of the Suzuki-Miyaura coupling reaction.[6] It is also readily cleaved under mild acidic conditions to regenerate the aldehyde for the final cyclization step.

-

Catalyst for Acetalization: p-Toluenesulfonic acid is a strong, non-oxidizing organic acid that is highly effective in catalyzing acetal formation.[8][9] Its solid form makes it easy to handle, and it is soluble in common organic solvents.

-

Water Removal: The formation of the acetal is a reversible reaction. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by continuously removing the water formed during the reaction.[7]

Part 3: Suzuki-Miyaura Coupling

With the aldehyde protected, the focus shifts to the key C-C bond formation. The Suzuki-Miyaura coupling is a powerful and versatile reaction for this purpose.[10][11]

Protocol 3: Synthesis of the Boronate Ester Intermediate

-

Materials:

-

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous solvent (e.g., 1,4-dioxane or DMF)

-

-

Procedure:

-

In a reaction vessel, combine 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired boronate ester intermediate.

-

Expertise & Experience: The "Why" Behind the Protocol

-

Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is critical for the efficiency of the Suzuki coupling.[12][13] Pd(dppf)Cl₂ is a commonly used and effective catalyst for this type of transformation, as the dppf ligand is both electron-rich and sterically bulky, which promotes the catalytic cycle.[14]

-

Base: Potassium acetate is a mild base that is sufficient to facilitate the transmetalation step of the Suzuki-Miyaura reaction without causing unwanted side reactions.[15]

-

Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of boron for the borylation of aryl halides.[11]

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Purity (%) |

| Aldehyde Synthesis | 4-bromo-3-methylbenzonitrile, NBS, AgNO₃ | CCl₄, Ethanol | 60-75 | 60-70 | >95 |

| Dioxolane Protection | 4-bromo-3-formylbenzonitrile, Ethylene glycol, p-TSA | Toluene | Reflux | >95 | >98 |

| Suzuki Coupling | 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile, B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 | 75-85 | >97 |

Visualization of the Synthetic Workflow

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents mentioned in these protocols.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.

-

Reagent Handling:

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

-

Carbon Tetrachloride: A known carcinogen and environmentally hazardous. Use with extreme caution and consider alternative solvents if possible.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

p-Toluenesulfonic acid: A strong acid; avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is a strategically important intermediate in the synthesis of Crisaborole. The protocols outlined in this document provide a robust and reproducible pathway for its synthesis and subsequent utilization in a key Suzuki-Miyaura coupling reaction. By understanding the rationale behind the choice of reagents and reaction conditions, researchers and drug development professionals can effectively implement this synthetic route to produce high-purity intermediates essential for the manufacture of this important therapeutic agent.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Retrieved February 15, 2026, from [Link]

-

MDPI. (2019, January 9). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved February 15, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

-

YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved February 15, 2026, from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 15, 2026, from [Link]

-

Fiveable. (2025, September 15). P-Toluenesulfonic Acid Definition - Organic Chemistry Key Term. Retrieved February 15, 2026, from [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 15, 2026, from [Link]

-

ScienceDirect. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Retrieved February 15, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 6). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Retrieved February 15, 2026, from [Link]

-

Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 15, 2026, from [Link]

-

Revue Roumaine de Chimie. (n.d.). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 20). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals | Request PDF. Retrieved February 15, 2026, from [Link]

-

Supporting Information. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Retrieved February 15, 2026, from [Link]

-

Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism –. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile. Retrieved February 15, 2026, from [Link]

-

ChemRxiv. (n.d.). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Ethylene Glycol Acetal Protection Method | PDF | Chemical Compounds. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved February 15, 2026, from [Link]

-

LookChem. (2022, August 4). Simple deprotection of acetal type protecting groups under neutral conditions. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Frontiers. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. Retrieved February 15, 2026, from [Link]

-

International Journal of Research in Dermatology. (n.d.). Crisaborole in dermatology. Retrieved February 15, 2026, from [Link]

-

JDDonline. (n.d.). A Phase 2, Randomized, Controlled, Dose-Ranging Study Evaluating Crisaborole Topical Ointment, 0.5% and 2% in Adolescents With Mild to Moderate Atopic Dermatitis. Retrieved February 15, 2026, from [Link]

-

PMC. (2021, December 8). Matching-Adjusted Indirect Comparison of Crisaborole Ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis. Retrieved February 15, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. fiveable.me [fiveable.me]

- 9. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Yoneda Labs [yonedalabs.com]

Deprotection of "3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile" to 3-bromo-4-formylbenzonitrile

Executive Summary

This application note details the optimized protocols for the deprotection of 3-bromo-4-(1,3-dioxolan-2-yl)benzonitrile to yield 3-bromo-4-formylbenzonitrile . This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzonitrile-scaffold APIs.

While acetal hydrolysis is a standard transformation, this specific substrate presents a unique challenge: the presence of a nitrile group (–CN) at the para position and a bromine atom at the meta position relative to the acetal. These electron-withdrawing groups destabilize the oxocarbenium ion intermediate, potentially retarding the reaction rate, while the nitrile group itself is susceptible to hydrolysis under harsh acidic conditions.

This guide presents two validated protocols:

-

Method A (Green/Chemoselective): Iodine-catalyzed deprotection in acetone (Recommended).[1][2]

-

Method B (Standard/Robust): Hydrochloric acid-mediated hydrolysis in THF.

Chemical Context & Mechanistic Insight

Substrate Analysis

-

Substrate: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

-

Critical Functionality:

-

1,3-Dioxolane (Acetal): The protecting group to be removed.[2][5]

-

Nitrile (–CN): Acid-sensitive.[6][7] Strong acid + heat can hydrolyze this to a carboxylic acid or amide.

-

Aryl Bromide (–Br): Generally stable, but sensitive to lithiation/metallation conditions (not relevant here, but good to note for downstream steps).

-

Reaction Mechanism

The hydrolysis proceeds via an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step).

-

Protonation: Acid protonates one oxygen of the dioxolane ring.

-

Ring Opening: The ring opens to form a resonance-stabilized oxocarbenium ion. Note: The electron-withdrawing nitrile and bromine destabilize this cation, increasing the energy barrier.

-

Water Attack: Water acts as a nucleophile, attacking the oxocarbenium carbon.

-

Hemiacetal Collapse: Proton transfer and elimination of ethylene glycol yields the aldehyde.

Visualized Pathway (Graphviz)

Figure 1: Acid-catalyzed hydrolysis mechanism of the 1,3-dioxolane moiety.

Experimental Protocols

Method A: Iodine-Catalyzed Transacetalization (Recommended)

Why this method? This "neutral" condition avoids strong Brønsted acids, eliminating the risk of nitrile hydrolysis. It utilizes acetone as both solvent and acceptor (transacetalization), driving the equilibrium forward.

| Parameter | Specification |

| Reagent | Molecular Iodine (I₂) |

| Solvent | Acetone (Reagent Grade) |

| Stoichiometry | 10-20 mol% I₂ |

| Temperature | Room Temperature (25°C) |

| Time | 30 - 120 mins |

Protocol:

-

Preparation: Dissolve 1.0 eq (e.g., 10 mmol) of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile in acetone (10 volumes, e.g., 25 mL).

-

Initiation: Add molecular iodine (0.15 eq, 1.5 mmol). The solution will turn dark brown.

-

Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Note: If reaction is sluggish (due to electron-withdrawing groups), warm to 40°C.

-

-

Quench: Once complete, add 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution dropwise until the iodine color disappears (solution turns pale yellow/clear).

-

Workup: Evaporate acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][8]

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography.

Method B: HCl-Mediated Hydrolysis (Standard)

Why this method? Robust and scalable for less sensitive batches. Requires careful temperature control to protect the nitrile.

| Parameter | Specification |

| Reagent | 2N HCl (aq) |

| Solvent | THF (Tetrahydrofuran) |

| Stoichiometry | Excess Acid (5-10 eq) |

| Temperature | 20°C - 35°C (Do NOT Reflux) |

Protocol:

-

Preparation: Dissolve 1.0 eq of substrate in THF (5 volumes).

-

Addition: Add 2N HCl (3 volumes) slowly. The mixture will likely become biphasic or a suspension.

-

Reaction: Stir vigorously at ambient temperature.

-

Caution: Do not heat above 40°C to prevent hydrolysis of the nitrile to the amide (–CONH₂).

-

-

Monitoring: Monitor consumption of starting material. The aldehyde product is less polar than the acetal.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ until pH ~7.

-

Workup: Extract with DCM or EtOAc. Wash with water to remove ethylene glycol.

Decision Matrix & Troubleshooting

Use the following workflow to determine the optimal path and troubleshoot issues.

Figure 2: Decision matrix for method selection and troubleshooting common deviations.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Slow Reaction Rate | Electron-withdrawing groups (Br, CN) destabilize the intermediate. | Increase temperature to 35-40°C. For Method A, add 5 mol% more Iodine. |

| New Polar Spot on TLC | Nitrile hydrolysis (Amide formation). | Acid concentration too high or temperature too high. Switch to Method A (Iodine). |

| Product Polymerization | Aldehyde instability in acid. | Ensure complete neutralization (pH 7) before concentrating the solvent. |

Safety & Handling (MSDS Summary)

-

3-bromo-4-formylbenzonitrile: Treat as a potent skin and eye irritant. Potential respiratory sensitizer.

-

Nitrile Risks: While the nitrile is bonded to the ring, metabolic processing can theoretically release cyanide, though unlikely with this specific intermediate. Handle in a fume hood.

-

Iodine: Corrosive and volatile solid. Weigh in a fume hood. Stains skin/equipment.

References

-

Sun, J., et al. "Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone."[9] The Journal of Organic Chemistry, vol. 69, no.[9][10] 25, 2004, pp. 8932–8934.[11]

-

Wuts, P. G. M., and Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard text for acetal hydrolysis conditions).

-

PubChem Database. "3-Bromo-4-formylbenzonitrile - Compound Summary." CID 20510518.[4]

-

BenchChem. "Troubleshooting Acetal Deprotection." (General guide on iodine/acetone compatibility).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-BROMO-4-FORMYLBENZONITRILE | CAS 89891-69-0 [matrix-fine-chemicals.com]

- 4. 3-Bromo-4-formylbenzonitrile | C8H4BrNO | CID 20510518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 8. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing Suzuki coupling yield with "3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile"

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

Executive Summary: The Substrate Challenge

Subject: 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (CAS: 1217366-74-9)[1]

As a Senior Application Scientist, I have analyzed your substrate. You are facing a classic "Ortho-Wall" problem compounded by functional group sensitivity.

-

Steric Hindrance: The bromine at the 3-position is ortho to the bulky 1,3-dioxolane ring at the 4-position. This significantly retards the oxidative addition step and hinders transmetallation compared to unhindered aryl halides.

-

Electronic Conflict: The nitrile (CN) at position 1 is an electron-withdrawing group (EWG), which normally activates the ring for oxidative addition. However, the ortho-dioxolane effect dominates the kinetics.

-

Stability Risks: The dioxolane (acetal) is acid-sensitive, and the nitrile is susceptible to hydrolysis under harsh alkaline conditions (e.g., strong hydroxides at high reflux).

This guide provides a self-validating troubleshooting framework to maximize yield while preserving your protecting groups.

Part 1: The Optimization Matrix

Do not rely on "standard" tetrakis conditions (Pd(PPh₃)₄). For this ortho-substituted substrate, you require a catalytic system designed for high steric demand.

Table 1: Recommended Reaction Parameters

| Parameter | Gold Standard (High Yield) | Alternative (Cost-Effective) | Why? (Mechanistic Insight) |

| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₄ | Pd(0) source must be labile to accept bulky ligands. |

| Ligand | SPhos or XPhos | P(t-Bu)₃ | Critical: These electron-rich, bulky biaryl phosphines facilitate oxidative addition into the hindered C-Br bond and promote reductive elimination. |

| Base | K₃PO₄ (Tribasic) | Cs₂CO₃ | K₃PO₄ provides high basicity for transmetallation without the nucleophilic aggression of hydroxides (protects the nitrile). |

| Solvent System | Toluene/Water (10:1) | 1,4-Dioxane/Water (4:1) | Biphasic systems often outperform homogeneous ones for hindered substrates; water is essential for the boronate activation. |

| Temperature | 80–100 °C | 60–80 °C | High energy barrier due to steric hindrance requires elevated thermal drive. |

Part 2: Troubleshooting Guide (Q&A)

Q1: I am seeing <10% conversion after 12 hours. The starting material is unreacted. What is wrong?

Diagnosis: Failed Oxidative Addition. The steric bulk of the ortho-dioxolane ring is preventing the Palladium center from inserting into the C-Br bond.

-

The Fix: Switch to SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

-

Why: SPhos is designed specifically to "reach around" ortho-substituents. Its electron-rich nature accelerates oxidative addition, while its bulk facilitates the final reductive elimination step.

-

Protocol Adjustment: Use a Ligand:Pd ratio of 2:1 . If using Pd(OAc)₂, pre-stir the catalyst and ligand in the solvent for 15 minutes before adding the substrate.

Q2: My reaction turns black immediately, and yield is low. (Palladium Black formation)

Diagnosis: Catalyst Decomposition. The active Pd(0) species is unstable and precipitating out of solution before it can enter the catalytic cycle, likely due to insufficient ligand stabilization or oxygen poisoning.

-

The Fix:

-

Ensure rigorous degassing (sparging with Argon for 20 mins).

-

Increase the Ligand loading slightly (e.g., from 2:1 to 2.5:1 Ligand:Pd).

-

Pro-Tip: Add the base last. Some boronic acids decompose if left in base/water at high temp while the catalyst is struggling to activate.

-

Q3: The coupling worked, but the Dioxolane ring disappeared (deprotection to aldehyde).

Diagnosis: Acidic Hydrolysis. While Suzuki conditions are basic, the workup or side-products might be acidic.

-

The Fix:

-

Monitor pH: Ensure the aqueous phase remains pH > 7 throughout.

-

Quench: Do NOT use 1M HCl or saturated NH₄Cl (which is slightly acidic) to quench. Use Water or Brine only.

-

Silica Gel: Standard silica gel is acidic. For purification, use neutralized silica (treat with 1% Triethylamine in Hexanes) or basic alumina.

-

Q4: I see a new spot that corresponds to the amide or carboxylic acid of the nitrile.

Diagnosis: Nitrile Hydrolysis. You likely used a hydroxide base (NaOH, KOH) or refluxed too long in aqueous carbonate.

-

The Fix: Switch to Anhydrous K₃PO₄ in a solvent like DMF or Toluene, with only a minimal amount of water (or use a phase transfer catalyst like TBAB without adding bulk water). This minimizes the concentration of free hydroxide ions attacking the nitrile.

Part 3: Visualizing the Mechanism & Logic

Diagram 1: The Steric Challenge in the Catalytic Cycle

This diagram highlights exactly where the ortho-dioxolane group interferes with the standard cycle, necessitating the use of Buchwald ligands (SPhos).

Caption: The "Ortho-Wall" effect occurs at the Oxidative Addition step (Red). Bulky ligands (SPhos) are required to overcome the steric clash from the dioxolane ring.

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields or side-reactions specific to acetal/nitrile substrates.

Part 4: The Validated Protocol (Step-by-Step)

Objective: Coupling of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile (1.0 equiv) with Phenylboronic acid (1.2 equiv).

-

Preparation:

-

Dry a reaction vial and equip it with a magnetic stir bar.

-

Weigh: 1.0 equiv Substrate, 1.2 equiv Boronic Acid, 2.0 equiv K₃PO₄.[2]

-

Catalyst: Add 2 mol% Pd₂(dba)₃ and 4 mol% SPhos . (Alternatively, use 2-4 mol% XPhos Pd G3 precatalyst).

-

-

Solvent Addition:

-

Add Toluene (volume to reach 0.2 M concentration).

-

Add Water (1/10th of the Toluene volume). Note: Water is strictly necessary for the boronic acid activation pathway.

-

-

Degassing (Crucial):

-

Seal the vial with a septum.

-

Sparge the mixture with Argon or Nitrogen gas via a needle for 15 minutes. Oxygen is the enemy of electron-rich ligands like SPhos.

-

-

Reaction:

-

Heat the block to 100 °C . Stir vigorously (1000 rpm) to mix the biphasic layers.

-

Run for 4–16 hours. Monitor by TLC (use 20% EtOAc/Hexane).

-

-

Workup (Acetal Safe):

-

Purification:

-

Flash chromatography on neutralized silica gel (flush column with 1% Et₃N in Hexane before loading).

-

References

-

Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

- Supports the use of SPhos/XPhos for ortho-substituted aryl halides.

-

Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

- Foundational text on the mechanism and role of bases.

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

- Authoritative guide on ligand selection for sterically hindered substr

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Reference for the stability of 1,3-dioxolanes (acetals) in basic vs. acidic media.

Sources

- 1. 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile | C16H12BrNO3 | CID 86280285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile

Welcome to the technical support guide for the synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the insights needed to navigate the common challenges and side reactions encountered during this synthetic procedure.

Introduction: The Synthetic Strategy

The synthesis of 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile is primarily achieved through the protection of the aldehyde functional group of 3-Bromo-4-formylbenzonitrile. This is a crucial step in multi-step syntheses where the aldehyde is susceptible to reaction with reagents intended for other parts of the molecule, such as organometallics or reducing agents.[1] The most common method is an acid-catalyzed reaction with ethylene glycol to form a cyclic acetal, a robust protecting group that is stable to many reaction conditions but can be readily removed when desired.

The core reaction is an equilibrium process. Success hinges on effectively shifting this equilibrium toward the product side. This is typically accomplished by removing the water generated during the reaction.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several issues during the synthesis. This section addresses the most common problems in a practical, question-and-answer format.

| Observed Issue | Potential Cause(s) | Recommended Solution(s) |